Cas no 899740-34-2 (N-{2-(2,2-dimethoxyethyl)sulfamoylethyl}-2H-1,3-benzodioxole-5-carboxamide)

N-{2-(2,2-dimethoxyethyl)sulfamoylethyl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic organic compound featuring a benzodioxole-carboxamide core linked to a sulfamoylethyl moiety with dimethoxyethyl substitution. This structure confers potential reactivity and binding affinity, making it useful in medicinal chemistry and pharmaceutical research. The sulfamoyl group enhances solubility and bioavailability, while the dimethoxyethyl chain may improve metabolic stability. The benzodioxole scaffold is known for its role in modulating biological activity, suggesting applications in drug discovery, particularly for CNS-targeted compounds. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound is typically employed as an intermediate in the synthesis of more complex bioactive molecules.
N-{2-(2,2-dimethoxyethyl)sulfamoylethyl}-2H-1,3-benzodioxole-5-carboxamide structure
899740-34-2 structure
Product Name:N-{2-(2,2-dimethoxyethyl)sulfamoylethyl}-2H-1,3-benzodioxole-5-carboxamide
CAS No:899740-34-2
MF:C14H20N2O7S
MW:360.382802963257
CID:5487302
Update Time:2025-05-26

N-{2-(2,2-dimethoxyethyl)sulfamoylethyl}-2H-1,3-benzodioxole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide
    • N-{2-(2,2-dimethoxyethyl)sulfamoylethyl}-2H-1,3-benzodioxole-5-carboxamide
    • Inchi: 1S/C14H20N2O7S/c1-20-13(21-2)8-16-24(18,19)6-5-15-14(17)10-3-4-11-12(7-10)23-9-22-11/h3-4,7,13,16H,5-6,8-9H2,1-2H3,(H,15,17)
    • InChI Key: ADCCDWJDENYERO-UHFFFAOYSA-N
    • SMILES: O1C2=CC=C(C(NCCS(NCC(OC)OC)(=O)=O)=O)C=C2OC1

N-{2-(2,2-dimethoxyethyl)sulfamoylethyl}-2H-1,3-benzodioxole-5-carboxamide Pricemore >>

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Additional information on N-{2-(2,2-dimethoxyethyl)sulfamoylethyl}-2H-1,3-benzodioxole-5-carboxamide

Professional Introduction to N-{2-(2,2-dimethoxyethyl)sulfamoylethyl}-2H-1,3-benzodioxole-5-carboxamide (CAS No. 899740-34-2)

N-{2-(2,2-dimethoxyethyl)sulfamoylethyl}-2H-1,3-benzodioxole-5-carboxamide is a highly specialized chemical compound with significant applications in the field of pharmaceutical research and development. This compound, identified by its CAS number 899740-34-2, belongs to a class of molecules that exhibit remarkable potential in modulating biological pathways. The unique structural features of this compound, particularly its N-{2-(2,2-dimethoxyethyl)sulfamoylethyl} moiety and the presence of a benzodioxole core, make it a compelling candidate for further investigation in various therapeutic contexts.

The benzodioxole moiety, a key structural component of this compound, is known for its broad spectrum of biological activities. This aromatic ring system has been extensively studied for its role in various pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer properties. Recent studies have highlighted the benzodioxole scaffold as a versatile platform for designing novel therapeutic agents due to its ability to interact with multiple biological targets. The incorporation of the sulfamoyl group further enhances the pharmacological profile of N-{2-(2,2-dimethoxyethyl)sulfamoylethyl}-2H-1,3-benzodioxole-5-carboxamide, making it a promising candidate for drug discovery.

The 2-(2,2-dimethoxyethyl)sulfamoylethyl side chain adds an additional layer of complexity to the compound's structure, influencing its solubility, bioavailability, and interactions with biological targets. This side chain is particularly interesting because it combines the hydrophilic properties of the sulfamoyl group with the lipophilic characteristics of the dimethoxyethyl moiety. Such structural features are often engineered to optimize drug-like properties, ensuring that the compound can effectively reach its target sites within the body while maintaining stability and minimizing side effects.

In recent years, there has been growing interest in developing novel compounds that can modulate inflammatory pathways. Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders, neurodegenerative conditions, and autoimmune diseases. N-{2-(2,2-dimethoxyethyl)sulfamoylethyl}-2H-1,3-benzodioxole-5-carboxamide has shown promise in preclinical studies as a potential inhibitor of key inflammatory mediators. Its ability to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) suggests that it may have therapeutic benefits in conditions where these enzymes play a significant role.

The compound's potential also extends to the field of oncology. Cancer cells often exhibit altered signaling pathways that contribute to their growth and survival. By targeting these pathways, N-{2-(2,2-dimethoxyethyl)sulfamoylethyl}-2H-1,3-benzodioxole-5-carboxamide may be able to induce apoptosis or inhibit proliferation in cancer cells. Preliminary studies have indicated that this compound can disrupt key signaling cascades involved in tumor progression, such as the MAPK and PI3K/Akt pathways. These findings are particularly exciting because they suggest that this compound could be developed into a novel anticancer agent with a unique mechanism of action.

Beyond its potential therapeutic applications, N-{2-(2,2-dimethoxyethyl)sulfamoylethyl}-2H-1,3-benzodioxole-5-carboxamide also holds promise for use in diagnostic imaging. The benzodioxole core can be functionalized to act as a contrast agent for magnetic resonance imaging (MRI) or other imaging modalities. This capability could allow researchers to visualize biological processes at the molecular level with high precision. Such advancements in diagnostic tools are crucial for understanding disease mechanisms and developing targeted therapies.

The synthesis of N-{2-(2,2-dimethoxyethyl)sulfamoylethyl}-2H-1,3-benzodioxole-5-carboxamide involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of the sulfamoyl group and the dimethoxyethyl side chain necessitates precise control over reaction conditions to avoid unwanted byproducts. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and scalability. These improvements are essential for translating laboratory discoveries into viable therapeutic options.

As research continues to uncover new applications for N-{2-(2,2-dimethoxyethyl)sulfamoylethyl}-2H-1,3-benzodioxole-5-carboxamide, it is likely that its importance will only grow. The combination of its unique structural features and promising biological activities makes it a valuable tool for scientists investigating new treatments for various diseases. Collaborative efforts between academic researchers and industry partners will be crucial in advancing this compound from preclinical studies to clinical trials and ultimately to market approval.

In conclusion, N-{2-(dimethoxyethyl)sulfamoylethyl}- >)->5-carboxamide(CAS No.>899740-34-> 34-> 34-> 34-> 34-> 34-> 34-> 34-> 34









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